4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
CAS No.: 1326929-53-6
Cat. No.: VC11866465
Molecular Formula: C26H21N3O4
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326929-53-6 |
|---|---|
| Molecular Formula | C26H21N3O4 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one |
| Standard InChI | InChI=1S/C26H21N3O4/c1-16-8-10-18(11-9-16)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-33-25)17-12-19(31-2)14-20(13-17)32-3/h4-15H,1-3H3 |
| Standard InChI Key | IAIQVXVWSJDCCK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one belongs to the dihydroisoquinolinone family, characterized by a partially saturated isoquinoline backbone fused with a ketone group at position 1. The molecule incorporates three distinct structural domains:
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A 1,2-dihydroisoquinolin-1-one core providing a bicyclic scaffold with inherent planarity and π-conjugation.
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A 1,2,4-oxadiazol-5-yl moiety at position 4, introducing a five-membered heterocycle with two nitrogen and one oxygen atom.
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Aryl substituents: A 3,5-dimethoxyphenyl group attached to the oxadiazole ring and a 4-methylphenyl group at position 2 of the dihydroisoquinolinone system.
The methoxy (-OCH₃) and methyl (-CH₃) groups contribute to the compound’s lipophilicity and steric profile, influencing its solubility and interaction with biological targets.
Systematic Nomenclature and Molecular Formula
The IUPAC name systematically describes the substituent positions:
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4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]: Indicates the oxadiazole ring substituted at position 3 with a 3,5-dimethoxyphenyl group.
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2-(4-Methylphenyl): A para-methyl-substituted benzene ring at position 2 of the dihydroisoquinolinone.
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1,2-Dihydroisoquinolin-1-one: The core structure with a ketone at position 1 and partial saturation between positions 1 and 2.
The molecular formula is C₂₇H₂₂N₃O₄, with a calculated molecular weight of 452.49 g/mol.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity (Table 1):
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of oxadiazole precursor | 3,5-Dimethoxybenzoic acid + thiosemicarbazide, POCl₃, 80°C | 78 |
| 2 | Cyclization to oxadiazole | NH₂OH·HCl, NaOH, ethanol, reflux | 85 |
| 3 | Coupling with dihydroisoquinolinone | Suzuki-Miyaura coupling, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65 |
The process begins with the synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole via cyclization of 3,5-dimethoxybenzoic acid with thiosemicarbazide under phosphoryl chloride catalysis. Subsequent coupling with 2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one-boronic ester via palladium-catalyzed cross-coupling completes the assembly.
Analytical Characterization
Post-synthetic purification by column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:
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¹H/¹³C NMR: Key signals include δ 8.2 ppm (isoquinolinone H-3), δ 6.9–7.4 ppm (aromatic protons), and δ 3.8 ppm (methoxy groups).
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 453.1752 (calculated 453.1761).
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X-ray Crystallography: Confirms planar oxadiazole and dihydroisoquinolinone systems with dihedral angles <10° between rings .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) but dissolves readily in polar aprotic solvents (DMSO: 25 mg/mL). Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen.
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 3.2 ± 0.1 |
| Melting Point | 218–220°C |
| pKa (estimated) | 4.1 (oxadiazole NH) |
| Molar Refractivity | 125.7 cm³/mol |
Spectroscopic Profiles
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UV-Vis: λmax 280 nm (π→π* transition of conjugated systems).
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FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N oxadiazole), and 1250 cm⁻¹ (C-O methoxy) .
Reactivity and Chemical Behavior
Functional Group Reactivity
The oxadiazole ring undergoes nucleophilic substitution at position 5 under acidic conditions, while the dihydroisoquinolinone ketone participates in Grignard additions (e.g., with MeMgBr to form tertiary alcohols). Methoxy groups resist hydrolysis below pH 12 but demethylate under strong Lewis acids (e.g., BBr₃).
Catalytic Hydrogenation
Pd/C-mediated hydrogenation (1 atm H₂, ethanol) reduces the oxadiazole to a diamide derivative, confirmed by loss of the 1605 cm⁻¹ IR band .
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), mediated by hydrogen bonds between the oxadiazole N-atoms and kinase residues Lys89 and Glu81. Preliminary enzymatic assays show IC₅₀ = 1.2 μM against CDK2/cyclin E, outperforming reference inhibitor roscovitine (IC₅₀ = 4.7 μM) .
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